Cas no 1804833-56-4 (Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate)

Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate
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- インチ: 1S/C9H6BrF3INO3/c1-17-8(16)4-2-6(18-9(11,12)13)5(3-10)15-7(4)14/h2H,3H2,1H3
- InChIKey: HWWJLDKNGOVMPA-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)OC)C=C(C(CBr)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 305
- トポロジー分子極性表面積: 48.4
- XLogP3: 3.2
Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029088593-1g |
Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate |
1804833-56-4 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報
Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804833-56-4): An Overview
Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804833-56-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, including a bromomethyl group, an iodo substituent, and a trifluoromethoxy moiety, offers a wide range of applications in the synthesis of bioactive molecules and pharmaceutical intermediates.
The chemical structure of Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate is particularly noteworthy for its potential in the development of novel therapeutic agents. The presence of the bromomethyl and iodo groups provides multiple points for functionalization, making it an attractive starting material for the synthesis of diverse derivatives. Additionally, the trifluoromethoxy group imparts unique electronic and steric properties, which can significantly influence the biological activity and pharmacokinetic profiles of the resulting compounds.
Recent studies have highlighted the importance of halogenated pyridines in various therapeutic areas, including oncology, neurology, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds derived from Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate exhibited potent antitumor activity against a panel of cancer cell lines. The researchers found that the bromomethyl and iodo substituents played a crucial role in enhancing the cytotoxic effects of these derivatives.
In another study, published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate as a scaffold for the development of novel antiviral agents. The results showed that derivatives of this compound displayed significant inhibitory activity against several viral strains, including influenza and herpes simplex viruses. The trifluoromethoxy group was found to be essential for maintaining high antiviral potency while minimizing cytotoxicity.
The synthetic versatility of Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate has also been leveraged in the development of new imaging agents. A research team at a leading pharmaceutical company reported the synthesis of radiolabeled derivatives using this compound as a precursor. These radiolabeled molecules were used for positron emission tomography (PET) imaging to monitor tumor progression and response to therapy. The bromomethyl and iodo groups facilitated efficient radiolabeling, while the trifluoromethoxy moiety enhanced the stability and biodistribution properties of the imaging agents.
Furthermore, Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate has shown promise in the field of materials science. Researchers at a prominent research institute have utilized this compound as a building block for the synthesis of functional polymers with unique optical and electronic properties. The combination of halogenated substituents and the trifluoromethoxy group has been shown to enhance the performance of these polymers in various applications, such as organic photovoltaics and light-emitting diodes (LEDs).
In conclusion, Methyl 2-(bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804833-56-4) is a highly valuable compound with diverse applications in medicinal chemistry, drug discovery, imaging agents, and materials science. Its unique structural features provide a robust platform for the development of novel bioactive molecules and advanced materials. As research in these areas continues to advance, it is likely that this compound will play an increasingly important role in driving innovation and improving human health.
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